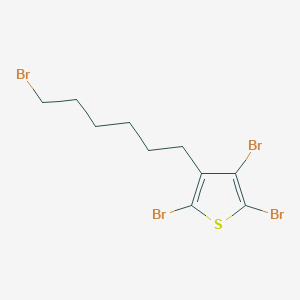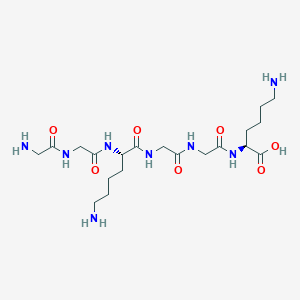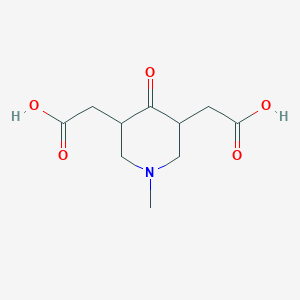
2,3,5-Tribromo-4-(6-bromohexyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-4-(6-bromohexyl)thiophene is a brominated thiophene derivative with the molecular formula C10H12Br4S. This compound is characterized by the presence of multiple bromine atoms attached to the thiophene ring and a bromohexyl side chain. Thiophene derivatives are known for their significant applications in material science, particularly in the development of conductive polymers and organic electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene typically involves the bromination of thiophene derivatives. One common method includes the bromination of 2,5-dibromo-3-(6-bromohexyl)thiophene using bromine in acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and bromine concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tribromo-4-(6-bromohexyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecular structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while cross-coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2,3,5-Tribromo-4-(6-bromohexyl)thiophene has several scientific research applications, including:
Material Science: Used in the synthesis of conductive polymers and organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Biological Research: Investigated for its potential use in biological sensors and as a building block for bioactive molecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene is primarily related to its ability to interact with various molecular targets and pathways. The bromine atoms and the thiophene ring can participate in multiple interactions, including:
Electrophilic and Nucleophilic Interactions: The bromine atoms can act as electrophilic sites, while the thiophene ring can participate in nucleophilic reactions.
Conjugation and Electron Transfer: The conjugated system of the thiophene ring allows for efficient electron transfer, making it suitable for use in electronic devices.
Binding to Biological Targets: The compound can bind to specific biological targets, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,3,5-Tribromo-4-(6-bromohexyl)thiophene can be compared with other brominated thiophene derivatives, such as:
2,5-Dibromo-3-(6-bromohexyl)thiophene: Similar structure but with fewer bromine atoms, leading to different reactivity and applications.
2,3,4,5-Tetrabromothiophene:
2-Bromo-3-hexylthiophene: A simpler derivative with fewer bromine atoms and a different side chain, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the bromohexyl side chain, which confer distinct chemical and physical properties, making it valuable for specialized applications in material science and beyond.
Propriétés
Numéro CAS |
765314-62-3 |
|---|---|
Formule moléculaire |
C10H12Br4S |
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
2,3,5-tribromo-4-(6-bromohexyl)thiophene |
InChI |
InChI=1S/C10H12Br4S/c11-6-4-2-1-3-5-7-8(12)10(14)15-9(7)13/h1-6H2 |
Clé InChI |
GKDOXSUCLRDKNP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCBr)CCC1=C(SC(=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)


![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
